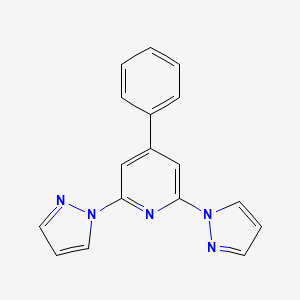

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

Beschreibung

BenchChem offers high-quality 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H13N5 |

|---|---|

Molekulargewicht |

287.32 g/mol |

IUPAC-Name |

4-phenyl-2,6-di(pyrazol-1-yl)pyridine |

InChI |

InChI=1S/C17H13N5/c1-2-6-14(7-3-1)15-12-16(21-10-4-8-18-21)20-17(13-15)22-11-5-9-19-22/h1-13H |

InChI-Schlüssel |

IWOCTKXXXPBLAP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Coordination Chemistry of the 4-phenyl-2,6-bis(pyrazol-1-yl)pyridine (4-phenyl-bpp) Ligand

Abstract

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family has garnered significant attention in coordination chemistry due to its robust tridentate N-donor framework, synthetic accessibility, and the tunable nature of its metal complexes.[1][2] This guide focuses on a key derivative, 4-phenyl-2,6-bis(pyrazol-1-yl)pyridine (4-phenyl-bpp), providing a comprehensive overview for researchers, chemists, and material scientists. We will explore the synthesis of the ligand, its coordination behavior with various transition metals, and the resultant physicochemical properties, including spin-crossover phenomena and luminescence. Detailed experimental protocols and characterization methodologies are provided to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction: The Bpp Ligand Scaffold

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework is a versatile tridentate N-donor ligand, analogous to the more widely known terpyridine.[2] Its popularity stems from the ability to systematically modify the electronic and steric properties of its metal complexes by introducing functional groups at the 4-position of the central pyridine ring.[1][3] These modifications directly influence the ligand field strength around the coordinated metal ion, allowing for fine-tuning of properties such as magnetic behavior and photophysics.[1][4]

The introduction of a phenyl group at the 4-position creates the 4-phenyl-bpp ligand. This substituent imparts several key features:

-

Electronic Modulation : The phenyl ring can engage in π-stacking interactions and subtly alter the electron density on the pyridine nitrogen, thereby influencing the metal-ligand bond strength.

-

Steric Influence : While distal to the coordination sphere, the phenyl group can influence crystal packing and intermolecular interactions in the solid state, which is crucial for cooperative effects in materials like spin-crossover (SCO) compounds.[5]

-

Functionalization Handle : The phenyl group itself can be further functionalized to tether the resulting metal complexes to surfaces or other molecules.

This guide will provide a detailed examination of the synthesis, coordination chemistry, and key applications of metal complexes derived from this important ligand.

Synthesis and Characterization of the 4-phenyl-bpp Ligand

The synthesis of 4-substituted-bpp ligands is well-established, typically proceeding via nucleophilic substitution on a functionalized pyridine core.[3][6] While a direct synthesis for 4-phenyl-bpp is not commonly cited, a reliable pathway can be extrapolated from established methods for analogous compounds. A common precursor is 2,6-dibromo-4-phenylpyridine, which can be synthesized via a Kröhnke-type reaction.[7]

Experimental Protocol: Synthesis of 4-phenyl-bpp

This protocol is a representative procedure based on common syntheses of 4-substituted-bpp derivatives.[3][8]

Step 1: Synthesis of 2,6-Dibromo-4-phenylpyridine This precursor can be synthesized through established organic methodologies, such as the Suzuki-Miyaura coupling of 4-chloro-2,6-dibromopyridine with phenylboronic acid.

Step 2: Synthesis of 4-phenyl-2,6-bis(pyrazol-1-yl)pyridine

-

Reagents and Setup:

-

Pyrazole (2.2 equivalents)

-

Potassium hydride (KH) or Sodium Hydride (NaH) (2.2 equivalents)

-

2,6-Dibromo-4-phenylpyridine (1.0 equivalent)

-

Anhydrous, high-boiling solvent (e.g., diglyme or DMF)

-

Schlenk flask, condenser, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Under an inert atmosphere, suspend KH in dry diglyme.

-

Carefully add pyrazole portion-wise to the stirred suspension at room temperature. The mixture may be gently heated (e.g., to 70°C) to facilitate the deprotonation, resulting in the formation of potassium pyrazolate.[3]

-

Add 2,6-dibromo-4-phenylpyridine to the solution.

-

Heat the reaction mixture to reflux (typically >140°C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-phenyl-bpp ligand.

-

Ligand Characterization

The identity and purity of the synthesized 4-phenyl-bpp ligand must be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Distinct aromatic proton signals for the pyridine, pyrazole, and phenyl rings. The integration should correspond to the expected number of protons in each environment. |

| ¹³C NMR | A specific number of signals corresponding to the unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺ or M⁺) corresponding to the calculated molecular weight of C₁₇H₁₃N₅. |

| FT-IR | Characteristic C=N and C=C stretching vibrations for the heterocyclic rings. |

Coordination Chemistry and Structural Analysis

4-phenyl-bpp acts as a classic tridentate, or "terdentate," N-donor ligand, coordinating to a metal center through the nitrogen atoms of the central pyridine and the two pyrazole rings. This forms two stable five-membered chelate rings, a coordination motif common to the bpp family.[2]

Complexes with Transition Metals

The 4-phenyl-bpp ligand readily forms stable complexes with a variety of d-block metal ions, most commonly resulting in a pseudo-octahedral geometry where two ligands coordinate to a single metal center, yielding a complex of the general formula [M(4-phenyl-bpp)₂]ⁿ⁺.

-

Iron(II) Complexes: These are of particular interest due to their propensity for spin-crossover (SCO) behavior. The ligand field strength imparted by the two bpp ligands is often close to the pairing energy of the d⁶ electrons, allowing a transition between the high-spin (HS, S=2) and low-spin (LS, S=0) states to be triggered by external stimuli like temperature or light.[4] The electronic nature of the 4-phenyl substituent modulates the ligand field, thereby tuning the transition temperature (T₁/₂) of the SCO.[4]

-

Ruthenium(II) Complexes: Ruthenium polypyridyl complexes are renowned for their rich photophysical and electrochemical properties.[1][9] [Ru(4-phenyl-bpp)₂]²⁺ and related complexes are expected to be luminescent, with potential applications in sensing, cellular imaging, and photodynamic therapy.[9][10] The emission typically arises from a metal-to-ligand charge-transfer (MLCT) excited state.[11]

-

Other d-block Metals (Co, Ni, Cu, Zn, Cd): 4-phenyl-bpp also forms stable complexes with other transition metals, leading to compounds with interesting magnetic or structural properties. For instance, Zn(II) and Cd(II) complexes, being d¹⁰ and thus redox-inactive, are often studied for their luminescence, which is typically ligand-based.

Structural Characterization of Complexes

1. Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a metal complex. It provides precise information on:

-

Coordination Geometry: Confirmation of the pseudo-octahedral environment in [M(bpp)₂]²⁺ complexes.

-

Bond Lengths and Angles: Key M-N bond lengths change significantly between HS and LS states in SCO complexes.

-

Structural Distortions: High-spin [Fe(bpp)₂]²⁺ complexes often exhibit significant angular distortion from ideal D₂d symmetry, which can influence the cooperativity of a spin transition.[6]

2. NMR Spectroscopy:

-

¹H NMR: Upon coordination to a metal ion, the proton signals of the ligand undergo significant shifts.[1] In diamagnetic complexes (e.g., LS-Fe(II), Ru(II), Zn(II)), these shifts can confirm the coordination mode. For paramagnetic complexes (e.g., HS-Fe(II)), the signals are often broadened and shifted over a much wider spectral range.

-

¹⁵N NMR: This technique provides direct insight into the metal-nitrogen bond, revealing significant differences in chemical shifts upon coordination and highlighting the degree of covalency in the bond, which is particularly useful when comparing lanthanide and actinide complexes.[12][13]

3. UV-Visible Spectroscopy:

-

Ligand-Centered (π-π*) Transitions: Intense absorptions in the UV region, typically below 350 nm.

-

Metal-to-Ligand Charge-Transfer (MLCT) Transitions: For metals like Ru(II) and LS-Fe(II), these appear as strong bands in the visible region. The energy of these bands is sensitive to the substituent on the ligand.

-

d-d Transitions: For HS complexes, these transitions are spin-forbidden and appear as weak, broad absorptions.

Key Properties and Applications

Spin-Crossover (SCO) in Iron(II) Complexes

The most studied application of the bpp ligand family is in the field of molecular magnetism, specifically spin-crossover.[14][15] An iron(II) complex with 4-phenyl-bpp, [Fe(4-phenyl-bpp)₂]²⁺, is expected to exhibit SCO behavior.

The transition between the HS and LS states involves a change in magnetic properties, color, and molecular volume. The phenyl substituent influences the T₁/₂ value; electron-withdrawing groups on the ligand generally stabilize the LS state (increasing T₁/₂), while electron-donating groups stabilize the HS state (decreasing T₁/₂).[16]

Luminescence in Ruthenium(II) Complexes

Complexes of the type [Ru(4-phenyl-bpp)₂]²⁺ are promising candidates for luminescent materials. The photophysical properties are governed by the relative energies of the ground state, the emissive ³MLCT state, and non-emissive metal-centered (³MC) states.

-

Emission: These complexes typically exhibit phosphorescence in the range of 600-750 nm upon excitation of their MLCT absorption bands.

-

Quantum Yield and Lifetime: The efficiency and lifetime of the emission are sensitive to the ligand environment and the solvent. The phenyl group can influence these properties by altering the energy of the ligand's π* orbitals, which are involved in the MLCT transition.[10]

-

Applications: Such luminescent complexes can be used as biological probes, in light-emitting electrochemical cells (LECs), and as photosensitizers.[9]

Workflow for Synthesis and Characterization of a Metal Complex

The following workflow outlines the essential steps for a researcher synthesizing and characterizing a new 4-phenyl-bpp metal complex, using [Fe(4-phenyl-bpp)₂][BF₄]₂ as an example.

Experimental Protocol: Synthesis of [Fe(4-phenyl-bpp)₂][BF₄]₂

-

Reagents: 4-phenyl-bpp ligand (2.0 equivalents), Fe[BF₄]₂·6H₂O (1.0 equivalent), and a suitable solvent (e.g., acetonitrile or methanol).

-

Procedure:

-

Dissolve the 4-phenyl-bpp ligand in the solvent.

-

Add the iron(II) tetrafluoroborate hexahydrate salt to the stirred solution at room temperature. A rapid color change should be observed as the complex forms.

-

Continue stirring for several hours to ensure complete reaction.

-

Precipitate the complex by adding a less-polar co-solvent, such as diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[17]

-

Single crystals suitable for X-ray diffraction can often be grown by slow vapor diffusion of diethyl ether into a concentrated solution of the complex in a solvent like nitromethane or acetonitrile.[17]

-

Conclusion and Future Outlook

The 4-phenyl-bpp ligand is a valuable building block in coordination chemistry, enabling the synthesis of metal complexes with tunable magnetic and photophysical properties. Its iron(II) complexes are prime candidates for advanced spin-crossover materials, while its ruthenium(II) complexes show promise for luminescent applications. The synthetic accessibility of the bpp scaffold allows for systematic modifications, paving the way for the rational design of multifunctional molecular materials.

Future research in this area will likely focus on:

-

Multifunctional Materials: Integrating the SCO properties of Fe(II) complexes with the luminescent properties of other metals or organic fluorophores within the same molecule or supramolecular assembly.[14]

-

Drug Development: Utilizing the unique photophysical properties of Ru(II) and other heavy metal complexes for applications in photodynamic therapy and bio-imaging.

-

Catalysis: Exploring the catalytic potential of 4-phenyl-bpp complexes, drawing inspiration from the well-established catalytic activity of other polypyridyl systems.

-

Coordination Polymers and MOFs: Using 4-phenyl-bpp complexes as nodes to construct extended frameworks with novel porous, magnetic, or optical properties.[18]

The continued exploration of the 4-phenyl-bpp ligand and its derivatives promises to yield new insights into fundamental coordination chemistry and contribute to the development of next-generation smart materials and therapeutics.

References

-

Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. (2025). MDPI. Available from: [Link]

-

Multifaceted interplay between lipophilicity, protein interaction and luminescence parameters of non-intercalative ruthenium(II) polypyridyl complexes controlling cellular imaging and cytotoxic properties. PMC. Available from: [Link]

-

A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. (2014). PMC. Available from: [Link]

-

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues. (2025). ResearchGate. Available from: [Link]

-

Scheme 1 The structure of the [Fe(bpp) 2 ] 2+ family of complexes, and... (n.d.). ResearchGate. Available from: [Link]

-

Luminescent Properties of Ruthenium(II) Complexes with Sterically Expansive Ligands Bound to DNA Defects. (2012). PMC. Available from: [Link]

-

Luminescent Ruthenium Polypyridyl Complexes Containing Pendant Pyridinium Acceptors. (n.d.). Northwestern University. Available from: [Link]

-

Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. (2023). MDPI. Available from: [Link]

-

Synergetic Spin-Crossover and Luminescence in a Fe(II) Complex with Aggregation-Induced Emission and Twisted Intramolecular Charge Transfer. (2025). PMC. Available from: [Link]

-

Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, and the Spin State Behaviour of Its Iron(II) Complex Salts. (2015). MDPI. Available from: [Link]

-

2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters with Alkyl Chain Substituents, and their Iron(II). (n.d.). White Rose Research Online. Available from: [Link]

-

Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. (n.d.). Indian Academy of Sciences. Available from: [Link]

-

Scheme 1. Different substitution patterns of [Fe(bpp)2]2+ (top), and... (n.d.). ResearchGate. Available from: [Link]

-

Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand: interaction of a peripheral functional group on a coordination cage with the internal contents of the cavity. (2017). Taylor & Francis. Available from: [Link]

-

Absorption and luminescence data for Ru(II) complexes in aqueous solution at different pH values. (n.d.). ResearchGate. Available from: [Link]

-

Rationalizing Spin-Crossover Properties of Substituted Fe (II) Complexes. (2025). PMC. Available from: [Link]

-

Thermal and photoinduced spin-crossover of mononuclear FeII complexes based on bppCHO ligand. (2022). PubMed. Available from: [Link]

-

Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. (2025). ResearchGate. Available from: [Link]

-

Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. (n.d.). PMC. Available from: [Link]

-

Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. (2019). MDPI. Available from: [Link]

-

FeII Spin Crossover Complexes Containing N4O2 Donor Ligands. (n.d.). ResearchGate. Available from: [Link]

-

Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. (2025). ResearchGate. Available from: [Link]

-

Plots of χT vs. T for 2 during cooling and heating... (n.d.). ResearchGate. Available from: [Link]

-

NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes. (2014). PMC. Available from: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Available from: [Link]

-

4-Phenyl-2,6-bis(4-tolyl)pyridine. (n.d.). PMC. Available from: [Link]

-

Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (n.d.). PMC. Available from: [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. (2025). IUCr Journals. Available from: [Link]

-

Comprehensive Synthesis and Characterization of a Novel Fe-Porphyrin Complex: Crystalline Structure, Spectroscopic Investigations, Hirshfeld Surface Analysis, and Computational Modeling (DFT, QTAIM-NCI/ELF). (2025). Frontiers. Available from: [Link]

-

Evidence for Surface Effects on the Intermolecular Interactions in Fe (II) Spin Crossover Coordination Polymers. (2021). UNL Digital Commons. Available from: [Link]

-

X-ray single-crystal structure of complex 4. The hydrogen atoms of the... (n.d.). ResearchGate. Available from: [Link]

-

1 H NMR spectra of ligand IV and complex 4 recorded in d6-[DMSO].*... (n.d.). ResearchGate. Available from: [Link]

-

NMR and TRLFS Studies of Ln(III) and An(III) C5-BPP Complexes. (2014). RSC Publishing. Available from: [Link]

-

Synergetic effect between spin crossover and luminescence in the [Fe(bpp)2][BF4]2 (bpp = 2,6-bis(pyrazol-1-yl)pyridine) complex. (n.d.). Journal of Materials Chemistry C. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. (n.d.). PMC. Available from: [Link]

-

X-ray structure of 4-phenyl-2-(phenylmethylene)-1,3-diselenole and its reaction with Fe2(CO)9. (2025). ResearchGate. Available from: [Link]

-

Structure of coordination complexes : the synergy between NMR spectroscopy and computational chemistry. (n.d.). Sabinet African Journals. Available from: [Link]

-

X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023). MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Rationalizing Spin-Crossover Properties of Substituted Fe (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luminescent Properties of Ruthenium(II) Complexes with Sterically Expansive Ligands Bound to DNA Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted interplay between lipophilicity, protein interaction and luminescence parameters of non-intercalative ruthenium(II) polypyridyl complexes controlling cellular imaging and cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synergetic Spin-Crossover and Luminescence in a Fe(II) Complex with Aggregation-Induced Emission and Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal and photoinduced spin-crossover of mononuclear FeII complexes based on bppCHO ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound featuring a central pyridine ring substituted with a phenyl group at the 4-position and two pyrazol-1-yl groups at the 2- and 6-positions. This molecule belongs to the broader class of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, which are renowned for their versatile coordination chemistry and have garnered significant interest in materials science and medicinal chemistry. The introduction of a phenyl group at the 4-position of the pyridine ring can significantly influence the electronic properties, steric hindrance, and overall topology of the resulting metal complexes, making 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine a compound of considerable scientific interest.

This technical guide provides a comprehensive overview of 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine, including its chemical identity, a detailed synthesis protocol, and a discussion of its potential applications, particularly in the realm of coordination chemistry and materials science.

Chemical Identity and Synonyms

A crucial first step in the study of any chemical compound is the unambiguous identification through its CAS number and the recognition of its various synonyms.

| Property | Value |

| CAS Number | 1146616-48-9 |

| Molecular Formula | C₁₇H₁₃N₅ |

| Molecular Weight | 287.32 g/mol |

| IUPAC Name | 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine |

| Synonyms | 4-phenyl-2,6-bis(1H-pyrazol-1-yl)pyridine |

Synthesis of 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

The synthesis of 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is not explicitly detailed in readily available literature. However, based on established synthetic routes for analogous 2,6-di(pyrazol-1-yl)pyridine derivatives, a robust two-step synthetic pathway can be proposed. This pathway involves the initial synthesis of a key intermediate, 4-phenyl-2,6-dihalopyridine, followed by a nucleophilic substitution reaction with pyrazole.

Part 1: Synthesis of the Key Intermediate: 4-phenyl-2,6-dibromopyridine

The synthesis of the 4-phenyl-2,6-dibromopyridine intermediate is a critical first step. While a direct, published protocol for this specific molecule is scarce, a logical approach would involve a Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow for the Synthesis of 4-phenyl-2,6-dibromopyridine

Caption: Conceptual workflow for the synthesis of 4-phenyl-2,6-dibromopyridine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from general procedures for microwave-assisted Suzuki-Miyaura reactions on dihalopyridines[1].

-

Reagent Preparation: In a 10 mL microwave vial, combine 2,6-dibromopyridine (1.0 mmol), phenylboronic acid (1.1 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base like potassium carbonate (K₂CO₃, 3.0 mmol).

-

Solvent Addition: Add a suitable solvent system, for example, a 4:1 mixture of toluene and ethanol (5 mL).

-

Inert Atmosphere: De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes). The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating[1].

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-phenyl-2,6-dibromopyridine.

Part 2: Synthesis of 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

The final step involves the nucleophilic substitution of the bromo groups in 4-phenyl-2,6-dibromopyridine with pyrazole.

Conceptual Workflow for the Synthesis of 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

Caption: Conceptual workflow for the synthesis of the target compound from the dibromo intermediate.

Detailed Experimental Protocol (Proposed):

This protocol is based on general procedures for the synthesis of bpp ligands.

-

Reagent Combination: To a solution of 4-phenyl-2,6-dibromopyridine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add pyrazole (2.2 mmol) and a base such as potassium carbonate (K₂CO₃, 3.0 mmol) or sodium hydride (NaH, 2.5 mmol). The use of a strong base like NaH requires anhydrous conditions.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine.

Potential Applications in Research and Drug Development

While specific studies on 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine are limited, its structural similarity to other bpp ligands suggests a range of potential applications, primarily as a ligand in coordination chemistry.

Coordination Chemistry and Materials Science

The bpp ligand framework is well-known for its ability to form stable complexes with a variety of metal ions. These complexes often exhibit interesting photophysical and magnetic properties.

-

Spin-Crossover (SCO) Materials: Iron(II) complexes of bpp derivatives are particularly known for exhibiting spin-crossover behavior, where the spin state of the central iron ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light.[2][3][4][5][6][7] This property makes them promising candidates for applications in molecular switches, sensors, and data storage devices. The introduction of the 4-phenyl group is expected to influence the ligand field strength and the intermolecular interactions within the crystal lattice, thereby tuning the spin-crossover temperature and the cooperativity of the transition.

-

Luminescent Materials: Lanthanide complexes with bpp-type ligands can exhibit strong luminescence.[8][9][10] The organic ligand acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The 4-phenyl substituent could potentially enhance the antenna effect by extending the π-conjugated system, leading to more efficient sensitization of the lanthanide's luminescence. These materials have potential applications in bio-imaging, sensors, and lighting technologies.

Logical Relationship of Application in Spin-Crossover Materials

Caption: The role of the ligand in forming a spin-crossover complex with potential applications.

Drug Development

The pyridine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[11][12] Pyridine derivatives are known to possess diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[11] Similarly, pyrazole-containing compounds have been developed as anti-inflammatory, analgesic, and anticancer agents. The combination of these two heterocycles with a phenyl group in 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine presents a novel scaffold that could be explored for various therapeutic applications. Further research would be required to evaluate its biological activity and potential as a drug candidate.

Conclusion

4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a fascinating molecule with significant potential, primarily as a ligand in the development of advanced materials with tunable magnetic and optical properties. While detailed experimental data for this specific compound is not yet abundant in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and explores its likely applications based on the well-established chemistry of the broader 2,6-bis(pyrazol-1-yl)pyridine family. The presence of the 4-phenyl substituent offers a valuable handle for fine-tuning the properties of its metal complexes, opening up new avenues for the rational design of functional molecular materials. Further research into the synthesis, characterization, and application of this compound is highly encouraged to unlock its full potential.

References

- Chonghao Optoelectronic Technology Co., Ltd. 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine. [URL: https://www.ys-zc.com/product/4-phenyl-26-di1h-pyrazol-1-ylpyridine-cas-1146616-48-9/]

- Gütlich, P., & Goodwin, H. A. (Eds.). (2004). Spin Crossover in Transition Metal Compounds I. Springer.

- Halcrow, M. A. (Ed.). (2013).

- Kahn, O. (1993). Molecular Magnetism. VCH Publishers.

- Ksenofontov, V., Spiering, H., & Gütlich, P. (2004). The Spin-Crossover Phenomenon. In Spin Crossover in Transition Metal Compounds I (pp. 1-28). Springer.

- Real, J. A., Gaspar, A. B., & Muñoz, M. C. (2005). Thermal, pressure and light induced spin transitions in molecular materials. Dalton Transactions, (12), 2062-2079.

- Shepherd, H. J., & Halcrow, M. A. (2013). The [Fe(bpp)2]2+ family of spin-crossover complexes.

- Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.

- Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide luminescence for displays and lighting: new materials, devices, and future prospects. Chemical Society Reviews, 39(1), 189-227.

- Parker, D., Dickins, R. S., Puschmann, H., Crossland, C., & Howard, J. A. (2002). Being excited by lanthanide coordination complexes: aqua species, chirality, excited-state chemistry, and exchange dynamics. Chemical Reviews, 102(6), 1977-2010.

- Sabbatini, N., Guardigli, M., & Lehn, J. M. (1993). Luminescent lanthanide complexes as photochemical supramolecular devices. Coordination Chemistry Reviews, 123(1-2), 201-228.

- Werts, M. H., Jukes, R. T., & Verhoeven, J. W. (2002). The emission of lanthanide complexes in aqueous solution. Physical Chemistry Chemical Physics, 4(9), 1542-1548.

- BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. [URL: https://www.benchchem.com/application-notes/microwave-assisted-synthesis-of-2-6-disubstituted-pyridines]

- Bünzli, J. C. G. (2010). Lanthanide-based luminescent probes.

- Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 18(2), 2053-2067.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ruben-group.de [ruben-group.de]

- 7. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Self-assembly of highly luminescent lanthanide complexes promoted by pyridine-tetrazolate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

crystal engineering with 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine ligands

An In-depth Technical Guide to Crystal Engineering with 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine Ligands

Authored by: Gemini, Senior Application Scientist

Abstract

The field of crystal engineering, the rational design of crystalline solids, leverages the power of intermolecular interactions to create materials with tailored properties. Within this discipline, N-heterocyclic ligands, particularly 2,6-di(1H-pyrazol-1-yl)pyridines (bpps), have emerged as exceptionally versatile building blocks for constructing functional coordination complexes and metal-organic frameworks (MOFs).[1][2] This guide focuses on a specific, highly influential member of this family: the 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine ligand system. The introduction of a phenyl group at the 4-position of the central pyridine ring offers a powerful tool for tuning the steric and electronic properties of the resulting supramolecular architectures. This modification profoundly influences crystal packing through π-π stacking and other non-covalent interactions, thereby providing a mechanism to control the bulk properties of the material, such as spin-crossover behavior, luminescence, and magnetism.[3][4] This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, coordination chemistry, and functional applications of these sophisticated ligands, grounded in field-proven insights and detailed experimental protocols.

The Strategic Role of the 4-Phenyl Substituent in Ligand Design

The parent 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) ligand is a tridentate N-donor that readily forms stable, pseudo-octahedral [M(bpp)₂]²⁺ complexes with many transition metals, including iron(II).[5][6][7] The synthetic accessibility of the bpp scaffold allows for systematic functionalization at various positions, with the pyridine C4 position being of particular strategic importance as it allows for the introduction of functional groups without imposing direct steric hindrance on the metal coordination sphere.[7]

The choice to introduce a phenyl group at this position is a deliberate design strategy aimed at:

-

Controlling Intermolecular Interactions: The phenyl ring is a prime candidate for engaging in π-π stacking interactions. These interactions can guide the self-assembly of coordination complexes into well-defined one-, two-, or three-dimensional networks.[3] The orientation and strength of these interactions dictate the cooperativity between metal centers, which is critical for achieving abrupt spin transitions in molecular switches.[3]

-

Modulating Crystal Packing: The steric bulk of the phenyl group influences the overall crystal packing motif. For instance, the presence of a twisted phenyl group can lead to specific intermolecular contacts, such as H-H short contacts, that create one-dimensional networks and induce the cooperative effects necessary for pronounced spin-crossover (SCO) phenomena.[3]

-

Tuning Electronic and Photophysical Properties: The phenyl ring can be further functionalized to introduce electron-donating or -withdrawing groups, or even fluorophores. This allows for fine-tuning of the ligand field strength around the metal center and the introduction of novel properties like luminescence, aggregation-induced emission (AIE), and twisted intramolecular charge transfer (TICT).[8]

The diagram below illustrates the fundamental structure and the key interaction sites of the 4-phenyl-bpp ligand.

Caption: Structure of the 4-phenyl-bpp ligand and its key interaction modalities.

Synthesis of Ligands and Metal Complexes

The synthesis of 4-phenyl-bpp ligands and their corresponding metal complexes is a well-established, multi-step process that offers a high degree of modularity.

Ligand Synthesis Workflow

The most common synthetic route begins with a commercially available pyridine precursor, which is first halogenated and then undergoes nucleophilic substitution with pyrazole, followed by a cross-coupling reaction to introduce the phenyl group.

Caption: General synthetic workflow for 4-phenyl-bpp ligands.

This modular approach is powerful because the final cross-coupling step can be adapted to introduce a wide variety of substituted phenyl rings, allowing for precise control over the final properties of the ligand. For example, Sonogashira coupling can be used to install functional groups that facilitate anchoring to surfaces for single-molecule studies.[9][10]

Complexation

The formation of metal complexes is typically a straightforward self-assembly process. A solution of the ligand is mixed with a solution of a metal salt, often an iron(II) salt like Fe(BF₄)₂·6H₂O, in a suitable solvent such as acetonitrile or methanol.[5][6] Slow evaporation or vapor diffusion of a less-coordinating solvent (e.g., diethyl ether) into this solution promotes the growth of high-quality single crystals suitable for X-ray diffraction analysis.[5][6]

The choice of solvent and counter-anion (e.g., BF₄⁻, ClO₄⁻, PF₆⁻) is not trivial; these components are often incorporated into the crystal lattice and can significantly influence the packing and, consequently, the physical properties of the resulting material.[3][7]

Supramolecular Assembly and Crystal Packing

The defining feature of crystal engineering with 4-phenyl-bpp ligands is the control over the solid-state architecture. Upon complexation, typically forming a [Fe(L)₂]²⁺ cation, these units arrange themselves in the crystal lattice based on a hierarchy of non-covalent interactions.

-

π-π Stacking: The phenyl groups are instrumental in forming π-π stacking interactions between adjacent complex cations. These interactions can organize the complexes into dimers or one-dimensional chains, providing a pathway for communication between metal centers.[3]

-

C-H···N and C-H···π Hydrogen Bonds: The hydrogen atoms on the pyrazolyl and phenyl rings can act as donors for weak hydrogen bonds with nitrogen atoms or the π-systems of neighboring molecules, further stabilizing the crystal lattice.[9]

-

Influence of Solvates: Solvent molecules incorporated into the crystal lattice can mediate interactions between complexes or directly participate in hydrogen bonding networks, altering the overall packing and spin-state of the metal centers. The removal or exchange of these solvent molecules can lead to dramatic, often reversible, changes in the material's properties.[5][6]

The interplay of these forces can lead to different packing patterns, such as the "terpyridine-embrace" or other motifs, which directly impact the cooperativity of spin-crossover events.[9]

Caption: Intermolecular interactions guiding the assembly of [Fe(L)₂]²⁺ complexes.

Functional Properties and Applications

The precise control over the crystal structure afforded by 4-phenyl-bpp ligands translates directly into tunable functional properties, with applications in molecular electronics, sensing, and materials science.

Spin-Crossover (SCO) Behavior

Perhaps the most studied application of bpp-based iron(II) complexes is in the field of spin-crossover (SCO). These materials can be switched between a low-spin (LS, S=0, diamagnetic) state and a high-spin (HS, S=2, paramagnetic) state by external stimuli like temperature, light, or pressure.[8]

The 4-phenyl substituent plays a critical role in modulating the SCO properties:

-

Transition Temperature (T₁/₂): The electronic nature of the phenyl group can subtly alter the ligand field strength, shifting the temperature at which the spin transition occurs.

-

Cooperativity and Hysteresis: The intermolecular interactions (e.g., π-π stacking) mediated by the phenyl rings are crucial for propagating the spin-state change throughout the crystal.[3] Stronger interactions lead to higher cooperativity, resulting in abrupt spin transitions with thermal hysteresis—a key requirement for memory applications.[5]

| Complex System | Transition Temp. (T₁/₂) (K) | Hysteresis (ΔT) (K) | Key Feature | Reference |

| [Fe(bpp-TPA)₂]²⁺ | 311 | None observed | Gradual SCO coupled with luminescence | [8] |

| [Fe(L1)₂]X₂·Me₂CO (L1 = 4-isopropyldisulfanyl-bpp) | ~160 | up to 22 | Abrupt transition with hysteresis | [5][6] |

| [Fe(L1)₂]X₂·sf (solvent-free) | Low Temp | 30-38 | Hysteresis enhanced upon desolvation | [5][6] |

Table 1: Representative Spin-Crossover Properties of Functionalized bpp Complexes.

Luminescence and Sensing

By integrating fluorophores into the 4-phenyl position, it is possible to create multifunctional materials that combine SCO with luminescence. In one notable example, a triphenylamine (TPA) fluorophore was attached to the bpp core, resulting in a complex that exhibits both thermally induced SCO and aggregation-induced emission (AIE).[8] The fluorescent intensity of this material changes distinctly upon spin-state conversion, demonstrating a synergistic coupling of magnetic and optical properties.[8] Such materials are promising candidates for next-generation sensors and smart displays.

Magnetic Materials

While SCO is a form of molecular magnetism, related pyrazole-based ligands can also be used to construct coordination polymers with different magnetic behaviors. By linking metal centers (e.g., Co(II), Cu(II)) with pyrazole-carboxylate ligands and other spacers, it is possible to create materials that exhibit slow magnetic relaxation and single-ion magnet (SIM) behavior, which are relevant for high-density information storage and quantum computing.[11] The principles of controlling intermolecular interactions with phenyl groups in mononuclear SCO complexes are directly transferable to the design of these extended magnetic networks.

Experimental Protocols

The following protocols are provided as self-validating, field-proven methodologies for the synthesis and crystallization of materials based on 4-substituted-bpp ligands.

Protocol 1: Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine (L-OH)

Causality: This protocol, adapted from published methods, uses a nucleophilic aromatic substitution reaction.[7] A strong base (KH) is required to deprotonate the pyrazole, creating a potent nucleophile. A high-boiling point solvent like diglyme is necessary to achieve the high temperatures required for the substitution on the dibromopyridine precursor.

Materials:

-

4-Hydroxy-2,6-dibromopyridine

-

1H-Pyrazole

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Dry diglyme

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add pyrazole (4.0 eq.) to a stirred suspension of KH (3.6 eq.) in dry diglyme at 70 °C.

-

Reaction: After gas evolution ceases, add 4-hydroxy-2,6-dibromopyridine (1.0 eq.) to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ligand.

Protocol 2: Synthesis and Crystallization of [Fe(L)₂][BF₄]₂ Complex

Causality: This is a standard self-assembly reaction. Using a 2:1 ligand-to-metal stoichiometric ratio ensures the formation of the desired [Fe(L)₂]²⁺ complex. The choice of a non-coordinating solvent like nitromethane prevents solvent competition for metal coordination sites. Slow diffusion of an anti-solvent (diethyl ether) reduces the solubility of the complex gradually, promoting the growth of large, well-ordered single crystals instead of rapid precipitation.[6]

Materials:

-

4-Phenyl-bpp ligand derivative (L) (2.0 eq.)

-

Fe[BF₄]₂·6H₂O (1.0 eq.)

-

Nitromethane (or Acetonitrile)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the ligand (2.0 eq.) in a minimal amount of nitromethane. In a separate vial, dissolve Fe[BF₄]₂·6H₂O (1.0 eq.) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the stirred ligand solution. A color change (typically to orange or red) should be observed, indicating complex formation.

-

Stirring: Stir the resulting solution at room temperature for 1-2 hours.

-

Crystallization: Filter the solution to remove any particulates. Place the filtered solution in a narrow vial. Carefully layer diethyl ether on top of the solution, or place the vial in a larger beaker containing a reservoir of diethyl ether and seal the beaker.

-

Isolation: Allow the setup to stand undisturbed for several days. Crystals will form at the interface or at the bottom of the vial. Isolate the crystals by decantation, wash with a small amount of diethyl ether, and dry under vacuum.

Conclusion and Future Outlook

Crystal engineering with 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine ligands provides a robust and versatile platform for the development of advanced functional materials. The strategic placement of the phenyl group offers a powerful handle for directing supramolecular assembly through predictable non-covalent interactions. This control has been successfully exploited to create a rich variety of materials with tunable spin-crossover, luminescent, and magnetic properties.

The future of this field lies in the design of increasingly complex, multifunctional systems. Key areas for future research include:

-

Post-Synthetic Modification: Developing methods to chemically modify the phenyl group after the crystal has formed, allowing for dynamic control over material properties.

-

Integration into Devices: Fabricating single-molecule junctions or thin films from these materials to explore their potential in molecular electronics and spintronics.[10]

-

Porous Frameworks: Using extended, functionalized phenyl-bpp ligands to build porous coordination polymers (PCPs) or MOFs that combine switchable properties with gas storage or catalytic activity.[1][12]

As synthetic methodologies become more sophisticated, the ability to precisely place atoms and functional groups within a crystalline lattice will continue to unlock new scientific frontiers, with 4-phenyl-bpp systems remaining at the forefront of this exciting endeavor.

References

-

Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega. Available at: [Link]

-

Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega. Available at: [Link]

-

Synergetic Spin-Crossover and Luminescence in a Fe(II) Complex with Aggregation-Induced Emission and Twisted Intramolecular Charge Transfer. PubMed Central (PMC). Available at: [Link]

-

Coordination polymers containing a pyrazole-based ligand and 4,4'-bipyridine as a spacer enhancing the family of nonzero-dimensional compounds featuring single-ion magnetic behavior. ResearchGate. Available at: [Link]

-

Bis[(E)-2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine]iron(II) complex: relationship between thermal spin crossover and crystal solvent. PubMed. Available at: [Link]

-

Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. PubMed Central (PMC). Available at: [Link]

-

Iron(II) Complexes of 4‑(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity. White Rose ePrints. Available at: [Link]

-

Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PubMed Central (PMC). Available at: [Link]

-

Intramolecular Spin State Locking in Iron(II) 2,6-Di(pyrazol-3-yl)pyridine Complexes by Phenyl Groups: An Experimental Study. MDPI. Available at: [Link]

-

Applications of metal-organic frameworks featuring multi-functional sites. Ma Research Group. Available at: [Link]

-

Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Available at: [Link]

-

Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. Available at: [Link]

-

Synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, and the Spin State Behaviour of Its Iron(II) Complex Salts. MDPI. Available at: [Link]

Sources

- 1. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bis[(E)-2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine]iron(II) complex: relationship between thermal spin crossover and crystal solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Synergetic Spin-Crossover and Luminescence in a Fe(II) Complex with Aggregation-Induced Emission and Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sqma.myweb.usf.edu [sqma.myweb.usf.edu]

Methodological & Application

Application Note & Protocol Guide: Crystallization of [Fe(4-phenyl-bpp)2] Complexes

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of iron(II) spin-crossover (SCO) complexes featuring the 4-phenyl-2,6-bis(pyrazol-1-yl)pyridine (4-phenyl-bpp) ligand. Moving beyond simple procedural lists, this guide delves into the causal relationships between experimental choices and crystallization outcomes, offering field-proven insights to achieve high-quality single crystals suitable for X-ray diffraction and other advanced characterization techniques. Protocols are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.

Foundational Principles: The Challenge of Crystallizing Spin-Crossover Complexes

The [Fe(4-phenyl-bpp)2]²⁺ complex belongs to a fascinating class of materials known as spin-crossover (SCO) compounds. These complexes can be switched between two distinct electronic spin states—a low-spin (LS, S=0) and a high-spin (HS, S=2) state—by external stimuli like temperature, pressure, or light.[1][2] This transition is accompanied by significant changes in the Fe-N bond lengths and the overall molecular geometry, which introduces a unique set of challenges to the crystallization process.[1]

The success of crystallization hinges on achieving a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation. For SCO complexes, the delicate balance between the HS and LS states can be influenced by the solvent, temperature, and even intermolecular interactions within the crystal lattice, making the selection of crystallization conditions paramount. The goal is not merely to precipitate a solid, but to guide the molecules to assemble into a well-ordered, single-crystal lattice.

Pre-Crystallization Checklist: Setting the Stage for Success

Before attempting crystallization, ensure the following criteria are met to avoid common pitfalls that lead to amorphous powders or oils.[3][4]

-

Purity is Paramount: The starting complex should be of the highest possible purity (ideally >95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[5] If necessary, purify the bulk material by recrystallization from a fast solvent system (e.g., precipitation by adding an anti-solvent) before setting up slow crystallization experiments.[6]

-

Compound Stability: Confirm that the [Fe(4-phenyl-bpp)2]²⁺ complex is stable in the chosen solvents. Decomposition can be a significant issue, and working under an inert atmosphere (e.g., Nitrogen or Argon) with dry solvents is often recommended to prevent oxidation of the Fe(II) center.[7]

-

Solubility Assessment: A preliminary solubility screening is crucial. The ideal "good" solvent for crystallization is one in which the compound is moderately soluble. A solvent in which the complex is too soluble will make it difficult to achieve supersaturation, while poor solubility will prevent the initial dissolution.[5][8]

Core Methodologies for Crystallizing [Fe(4-phenyl-bpp)2]²⁺ Complexes

There is no single "magic bullet" for crystallization.[5] A systematic, multi-pronged approach is the most effective strategy. The three primary techniques detailed below—Slow Evaporation, Vapor Diffusion, and Solvent Layering—offer a robust starting point.

Method 1: Slow Evaporation

This is often the simplest method to set up. It is most effective when the solvent is not excessively volatile, as too-rapid evaporation leads to the formation of microcrystalline powder.[5]

Causality: This technique works by gradually increasing the concentration of the complex in solution as the solvent evaporates. Once the supersaturation point is reached, nucleation begins, and crystals grow as the concentration continues to rise slowly.

Experimental Protocol: Slow Evaporation

-

Prepare a solution of the [Fe(4-phenyl-bpp)2]X₂ complex (where X is the counter-anion, e.g., BF₄⁻, ClO₄⁻) in a suitable solvent (e.g., Acetonitrile, Nitromethane) until it is nearly saturated. A good starting point is a concentration similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[5]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or NMR tube to remove any particulate impurities.

-

Cover the vial with a cap, but do not seal it tightly. A cap with a small hole pierced in it, or simply covering the opening with parafilm and piercing it with a needle, works well. This restricts the rate of evaporation.

-

Place the vial in a location free from vibrations and significant temperature fluctuations.[5]

-

Monitor the vial over several days to weeks. Avoid the temptation to disturb the experiment frequently.

Method 2: Vapor Diffusion (Anti-Solvent Diffusion)

Vapor diffusion is arguably the most controlled and successful method for growing high-quality crystals of metal complexes.[5] It allows for a very slow and gradual change in solvent composition, leading to ideal conditions for crystal growth.

Causality: The principle relies on two solvents: a "good" solvent in which the complex is soluble, and a volatile "anti-solvent" in which the complex is insoluble. The anti-solvent must be miscible with the good solvent.[9] The anti-solvent vapor slowly diffuses into the solution of the complex, reducing its solubility until it reaches supersaturation and begins to crystallize.

Experimental Protocol: Vapor Diffusion

-

Dissolve the [Fe(4-phenyl-bpp)2]X₂ complex in a minimal amount of a "good" solvent (e.g., Acetonitrile, Nitromethane) in a small, open inner vial.[6]

-

Place this inner vial inside a larger, sealable outer jar or beaker.

-

Add a layer of a volatile "anti-solvent" (e.g., Diethyl Ether, Hexane, Pentane) to the bottom of the outer jar.[6][10] The volume should be sufficient to create a saturated atmosphere but should not touch the inner vial.

-

Seal the outer jar tightly to create a closed system.

-

Place the setup in a stable, vibration-free environment. For temperature-sensitive SCO complexes, placing the setup in a refrigerator or cold room can further slow the diffusion rate and potentially favor a specific spin state.[4]

-

Crystals should appear in the inner vial over the course of several days to weeks.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is another form of anti-solvent crystallization but relies on direct liquid diffusion across an interface rather than vapor diffusion. It can be faster than vapor diffusion but requires a steady hand.

Causality: A solution of the complex is carefully layered with a miscible anti-solvent.[8] Slow diffusion occurs at the interface of the two liquids, creating a localized region of supersaturation where crystals can nucleate and grow. The choice of solvents is critical, and their densities should be considered to maintain a stable interface.[11]

Experimental Protocol: Solvent Layering

-

Dissolve the [Fe(4-phenyl-bpp)2]X₂ complex in a "good," denser solvent (e.g., Acetonitrile, Dichloromethane) in a narrow vessel like a test tube or NMR tube.

-

Very carefully and slowly, add a layer of a less dense, miscible "anti-solvent" (e.g., Diethyl Ether, Hexane, Toluene) on top of the solution. Use a pipette or syringe and let the anti-solvent run down the side of the glass to minimize mixing.[8][9]

-

A distinct interface should be visible between the two solvents.

-

Seal the vessel and leave it undisturbed.

-

Crystals typically form at the interface or settle at the bottom of the vessel over 1-5 days.[8]

Optimization & Data-Driven Choices

Systematic optimization is key. The following tables provide a starting point for experimental design.

Table 1: Recommended Solvent & Anti-Solvent Combinations

| "Good" Solvent (for Complex) | "Anti-Solvent" (for Diffusion/Layering) | Notes & Rationale |

| Acetonitrile (MeCN) | Diethyl Ether (Et₂O) | A classic and highly effective combination for Fe(II)-bpp complexes.[6][12] Et₂O is volatile and has low polarity. |

| Nitromethane (MeNO₂) | Diethyl Ether (Et₂O) | Nitromethane is an excellent solvent for these types of salts. The combination has proven successful for related complexes.[6][13] |

| Acetone | Diethyl Ether (Et₂O) | Another viable option, often used in the initial synthesis and precipitation steps.[6][14] |

| Dichloromethane (DCM) | Hexane or Pentane | Good for layering due to density differences. Hexane/Pentane are very non-polar anti-solvents.[7] |

| Methanol (MeOH) | Water or Diethyl Ether | Methanol is a common solvent, but its polarity may require a more polar anti-solvent like water in some cases. |

Workflow for Crystallization Method Selection

Caption: A decision workflow for selecting an appropriate crystallization strategy based on preliminary solubility screening.

Troubleshooting Common Crystallization Problems

Crystallization is often a process of trial and error. The table below outlines common issues and potential solutions.

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Amorphous Powder Precipitates | Crystallization is occurring too quickly.[5] | Slow down the process: use a less volatile anti-solvent, reduce the temperature, or dilute the initial solution.[4] |

| Formation of an Oil | The complex is "oiling out" of solution; supersaturation is too high or the solvent system is not ideal.[15] | Try a different solvent/anti-solvent pair. Dilute the starting solution significantly. Cool the experiment very slowly. |

| No Crystals Form | Solution is not reaching supersaturation. The complex may be too soluble in the chosen solvent system.[5] | For slow evaporation, allow more solvent to evaporate. For diffusion methods, use a more potent anti-solvent or a larger volume of it. |

| Microcrystals or Needles | Nucleation is favored over crystal growth. | Reduce the concentration. Slow down the crystallization rate. Introduce a seed crystal from a previous successful batch.[5] |

| Crystal Quality is Poor | Impurities in the sample or solvent. Vibrations or temperature fluctuations during growth. | Re-purify the complex. Ensure solvents are high-purity/dry. Move the experiment to a more stable location.[3] |

Visualizing the Setups

Vapor Diffusion Setup

Caption: Diagram of a standard vapor diffusion crystallization setup.

Solvent Layering Setup

Caption: Diagram illustrating the principle of solvent layering for crystallization.

Critical Safety Considerations

-

Solvent Handling: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

Perchlorate Salts: Many iron complexes use perchlorate (ClO₄⁻) as a counter-anion. Perchlorate salts can be explosive, especially when heated or mixed with organic materials.[17][18]

-

NEVER heat perchloric acid or its salts with organic compounds unless you are following a specific, vetted procedure in a designated perchloric acid fume hood.[19][20]

-

Avoid scratching or applying mechanical shock to dried perchlorate salts.

-

When possible, use alternative counter-anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) which are generally considered safer.

-

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Perchloric acid waste must not be mixed with other organic or flammable waste streams.[18]

References

-

ResearchGate. (2019). I would like to know about how can crystallization of metal complexes take place?[Link]

-

Shepherd, H. J., et al. (2015). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Inorganic Chemistry, 54(15), 7349–7359. [Link]

-

Pillet, S. (2021). Spin-crossover materials: Getting the most from x-ray crystallography. AIP Publishing. [Link]

-

ResearchGate. (2015). How can I get a Single crystal for metal complex?[Link]

-

Mandal, S., et al. (2025). Unexpected stability of the iron(II) complex by an asymmetrical Schiff base from Fe(III): structure, magnetic and Mössbauer investigations. Royal Society Publishing. [Link]

-

Weber, B., et al. (2018). Iron(II) Spin Crossover Complexes with 4,4′-Dipyridylethyne—Crystal Structures and Spin... MDPI. [Link]

-

ResearchGate. (2014). Is there a method to crystallize iron, cobalt and nickel complexes?[Link]

-

Kiselyov, Y. M., et al. (2021). Spin-Crossover in Iron(II) Complexes of N,N′-Disubstituted 2,6-Bis(Pyrazol-3-yl)Pyridines: An Effect of a Distal Substituent in the 2,6-Dibromophenyl Group. MDPI. [Link]

-

Fallis, I. A., et al. (2004). An X-ray powder diffraction study of the spin-crossover transition and structure of bis(2,6-dipyrazol-1-ylpyrazine)iron(II) perchlorate. PubMed. [Link]

-

Krämer, C., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions, 49(29), 10077-10084. [Link]

-

Semantic Scholar. Spin-Crossover Complexes. [Link]

-

EPFL. (n.d.). Guide for crystallization. [Link]

-

Studniarek, M., et al. (2020). Spin-Crossover Complexes in Direct Contact with Surfaces. MDPI. [Link]

-

ResearchGate. (n.d.). Scheme 1 The structure of the [Fe(bpp) 2 ] 2+ family of complexes, and...[Link]

-

ResearchGate. (n.d.). Scheme 1. Different substitution patterns of [Fe(bpp)2]2+ (top), and...[Link]

-

Chadha, R. K. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 21(1), 25-45. [Link]

-

KU Leuven. (2026). How to crystallize your sample. [Link]

-

Bhowmick, I., et al. (2025). Peripheral Ligand Modification to Tune Spin Crossover Behavior of Fe(III) Complexes. Crystal Growth & Design. [Link]

-

Ksenofontov, V., et al. (2009). Dynamics and phase transitions in spin-crossover complexes: x-ray structures and basic crossover phenomena in the solvate series bis(3-ethoxysalicylideneaziridinopropylaminato)iron perchlorate.solvate. Inorganic Chemistry, 48(15), 7026-7039. [Link]

-

Digital Repository at the University of Rochester. (n.d.). Ultrafast dynamics of iron(II)-based complexes in solution and semiconductor-chromophore assemblies. [Link]

-

Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. [Link]

-

KAUST Health & Safety. (n.d.). Working with Perchloric Acid Guideline. [Link]

-

Concordia University. (n.d.). PERCHLORIC ACID SAFETY GUIDELINES. [Link]

-

Cambridge Core. (2010). 5 Crystal growth. [Link]

-

Senthil Kumar, K., et al. (2020). Bistable spin-crossover in a new series of [Fe(BPP-R)2]2+ (BPP = 2,6-bis(pyrazol-1-yl)pyridine; R = CN) complexes. ChemRxiv. [Link]

-

H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

-

MDPI. (2023). Crystal Engineering of Conglomerates: Dilution of Racemate-Forming Fe(II) and Ni(II) Congeners into Conglomerate-Forming [Zn(bpy) 3 ](PF 6 ) 2. [Link]

-

University of Ottawa. (n.d.). Perchloric acid guidelines. [Link]

-

Gov.bc.ca. (n.d.). A Guideline for the Use of Perchloric Acid and Perchloric Acid Fume Hoods. [Link]

-

Shepherd, H. J., et al. (2015). Iron(II) Complexes of 4‑(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity w. Inorganic Chemistry, 54(15), 7349-7359. [Link]

-

Esco Lifesciences. (n.d.). Perchloric Acid Handling Guidelines. [Link]

-

Ruben, M., et al. (2011). Chiral Resolution of Spin‐Crossover Active Iron(II) [2x2] Grid Complexes. Chemistry – A European Journal, 17(12), 3430-3434. [Link]

-

IONiC / VIPEr. (2008). crystal growth techniques - help with layering. [Link]

-

National Institutes of Health. (2021). Thin Films of Nanocrystalline Fe(pz)[Pt(CN)4] Deposited by Resonant Matrix-Assisted Pulsed Laser Evaporation. [Link]

-

ResearchGate. (n.d.). Plots of χT vs. T for 2 during cooling and heating...[Link]

-

Chemistry LibreTexts. (2021). 9.4: Factors That Affect Crystal Field Splitting. [Link]

-

SciELO. (n.d.). single crystal X-ray molecular structure of [Fe(CO)4DABCO] Synthesis and characterization of [(CO)4FeL-L] and [(CO)4FeL-LFe(CO)4] wherein L-L is N(CH2CH2)3N and also P(NMeNMe)3P in the latter complex. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. unifr.ch [unifr.ch]

- 6. Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. crystal growth techniques - help with layering | VIPEr [ionicviper.org]

- 12. d.lib.msu.edu [d.lib.msu.edu]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. escolifesciences.com [escolifesciences.com]

- 17. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 18. concordia.ca [concordia.ca]

- 19. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 20. www2.gov.bc.ca [www2.gov.bc.ca]

Application Note: Functionalization of 2,6-di(pyrazol-1-yl)pyridine at the 4-Position

[1][2][3][4][5]

Executive Summary & Strategic Rationale

The ligand 2,6-di(pyrazol-1-yl)pyridine (commonly abbreviated as bpp or 1-bpp ) is a cornerstone tridentate (

Why the 4-Position? Functionalization at the pyridine 4-position (para to the nitrogen) is the "Goldilocks zone" for ligand modification:

-

Steric Safety: Unlike the 3- or 5-positions, the 4-position is distal to the metal coordination pocket. Substituents here do not sterically hinder complexation, preserving the critical metal-ligand bond lengths required for SCO activity.

-

Electronic Decoupling: While it allows for some electronic tuning (Hammett parameter influence), it prevents drastic perturbation of the ligand field strength compared to pyrazole modifications.

-

Anchoring Utility: It serves as the ideal vector for bioconjugation or surface immobilization (e.g., on TiO

or gold nanoparticles) without compromising the metal center's function.

This guide details the two primary "Hub" synthesis routes: the Carboxylate Route (bppCOOH) and the Hydroxy Route (HO-bpp) .

Synthetic Decision Matrix

Before selecting a protocol, researchers must analyze their downstream application. Use the following logic flow to determine the optimal starting material.

Figure 1: Synthetic decision tree for selecting the appropriate functionalization pathway based on the desired terminal linkage.

Protocol A: The Carboxylate Hub (bppCOOH)

Target Molecule: 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid Primary Application: The most versatile precursor for creating amides (bioconjugation) and esters (solubility tuning).

Mechanistic Insight

This reaction utilizes a double Nucleophilic Aromatic Substitution (

Materials

-

Precursor: 2,6-dichloroisonicotinic acid (CAS: 5398-44-7)

-

Nucleophile: Pyrazole (3.5 equivalents)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (4.0 equivalents)

-

Solvent: Anhydrous Diglyme (diethylene glycol dimethyl ether)

-

Workup: HCl (1M), Methanol, Diethyl Ether

Step-by-Step Methodology

-

Deprotonation (Caution: H

Evolution):-

In a flame-dried 3-neck round-bottom flask under Argon, suspend NaH (4.0 equiv) in anhydrous diglyme.

-

Cool to 0°C.[2]

-

Slowly add Pyrazole (3.5 equiv) portion-wise. Critical: Wait for H

evolution to cease between additions to prevent foaming. -

Stir for 30 minutes at room temperature to ensure formation of sodium pyrazolide.

-

-

Substitution Reaction:

-

Add 2,6-dichloroisonicotinic acid (1.0 equiv) to the mixture.

-

Heat the reaction to reflux (~160°C) for 48 hours.

-

Note: The solution will turn dark brown. The high temperature is non-negotiable for driving the reaction to completion (disubstitution).

-

-

Workup & Purification:

-

Cool to room temperature.

-

Carefully quench excess hydride with Methanol (slow addition).

-

Evaporate the solvent under reduced pressure (Diglyme has a high b.p., use a high-vacuum rotary evaporator or oil pump).

-

Dissolve the residue in minimal water (~50 mL).

-

Acidify to pH 2–3 using 1M HCl. The product, bppCOOH , will precipitate as a white/off-white solid.[3]

-

Filter, wash with water and cold diethyl ether.

-

Yield: Typically 60–75%.

-

QC & Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the pyrazole N-H signal. The pyridine protons (3,5-H) should appear as a singlet around

8.2–8.4 ppm. -

MS (ESI): [M+H]+ calc. for C

H

Protocol B: Derivatization of bppCOOH (Esters & Amides)

Context: Direct coupling of bppCOOH is often sluggish due to the steric bulk of the pyrazoles. Conversion to the acid chloride is the preferred "Activation" step.

Methodology

-

Activation:

-

Reflux bppCOOH in neat Thionyl Chloride (SOCl

) for 4 hours. -

Evaporate SOCl

to dryness to yield the crude acid chloride (bppCOCl). Do not purify.

-

-

Coupling (Ester Example):

-

Dissolve bppCOCl in anhydrous DCM or THF.

-

Add the target Alcohol (1.1 equiv) and Triethylamine (Et

N, 2.0 equiv). -

Stir at room temperature overnight.

-

Result: This yields the ester-functionalized ligand (e.g., bppCOOMe, bppCOObenzyl).

-

Protocol C: The Hydroxy Hub (HO-bpp)

Target Molecule: 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine Primary Application: Ether linkages (O-alkylation), stable under hydrolytic conditions where esters might fail.

Materials

-

Precursor: 2,6-dichloropyridin-4-ol (Chelidamic acid dichloride)

-

Reagents: Pyrazole, Potassium tert-butoxide (KOtBu) or NaH

-

Solvent: Diglyme

Step-by-Step Methodology

-

Protection (Optional but Recommended):

-

The 4-OH group is acidic and can interfere with the substitution. It is often best to use the 4-methoxy derivative (4-methoxy-2,6-dichloropyridine) and deprotect later, OR use excess base (3 equiv) to form the dianion.

-

-

Reaction (Direct Route):

-

Mix 2,6-dichloropyridin-4-ol (1 equiv) with Pyrazole (3 equiv) and KOtBu (3.5 equiv) in diglyme.

-

Heat to 150°C for 72 hours.

-

Note: Yields are typically lower (30–40%) than the carboxylate route due to the electron-donating nature of the oxide/hydroxide, which deactivates the ring toward

.

-

-

Functionalization (Ether Synthesis):

-

React HO-bpp with an alkyl halide (R-Br) and K

CO

-

Data Summary & Comparison

| Parameter | Route A (Carboxylate) | Route B (Hydroxy) |

| Starting Material | 2,6-dichloroisonicotinic acid | 2,6-dichloropyridin-4-ol |

| Reaction Temp | 160°C (Reflux Diglyme) | 150–170°C |

| Reaction Time | 24–48 Hours | 72+ Hours |

| Typical Yield | High (60–80%) | Moderate (20–40%) |

| Electronic Effect | Electron Withdrawing (Stabilizes Low Spin Fe | Electron Donating (Stabilizes High Spin Fe |

| Primary Utility | Bioconjugation, MOFs | Soluble Ethers, Redox active linkers |